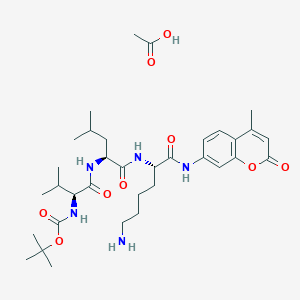
Boc-Val-Leu-Lys-AMC acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Val-Leu-Lys-AMC acetate (BVLK-AMC) is an acetate derivative of an amino acid sequence containing the amino acids Boc-Val-Leu-Lys-AMC. BVLK-AMC is a synthetic peptide that has been used in a variety of biochemical and physiological studies. This peptide has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. BVLK-AMC acetate has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of certain drugs.
Mécanisme D'action
The mechanism of action of Boc-Val-Leu-Lys-AMC acetate acetate is not fully understood. However, it is believed that Boc-Val-Leu-Lys-AMC acetate acetate binds to certain receptors in the body, which then activate certain biochemical pathways. This activation of biochemical pathways is thought to be responsible for the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body.
Biochemical and Physiological Effects
Boc-Val-Leu-Lys-AMC acetate acetate has been found to have a variety of biochemical and physiological effects on the body. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been found to have an effect on the regulation of gene expression, as well as an effect on cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive peptide, which makes it an attractive option for laboratory experiments. Additionally, Boc-Val-Leu-Lys-AMC acetate acetate has a high degree of specificity, which makes it an ideal choice for experiments involving the study of the effects of certain compounds on the body. However, one of the main limitations of Boc-Val-Leu-Lys-AMC acetate acetate is that it is not very stable, and therefore it must be stored at low temperatures and away from light.
Orientations Futures
The use of Boc-Val-Leu-Lys-AMC acetate acetate in laboratory experiments has many potential future directions. For example, further research could be conducted to study the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the regulation of gene expression and cell proliferation and differentiation. Additionally, further research could be conducted to study the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body’s immune system, as well as the effects of Boc-Val-Leu-Lys-AMC acetate acetate on the body’s response to certain drugs. Furthermore, further research could be conducted to explore the potential therapeutic applications of Boc-Val-Leu-Lys-AMC acetate acetate, such as its potential use as an anti-inflammatory or anti-oxidant agent.
Méthodes De Synthèse
Boc-Val-Leu-Lys-AMC acetate acetate is synthesized using a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is a method of synthesizing peptides using a solid support, such as a resin or a polymer. The peptide is attached to the solid support, and then the desired amino acid sequence is attached to the peptide. LPPS is a method of synthesizing peptides using a liquid reaction medium, such as a solution of an organic solvent. The peptide is attached to the liquid reaction medium, and then the desired amino acid sequence is attached to the peptide.
Applications De Recherche Scientifique
Boc-Val-Leu-Lys-AMC acetate acetate has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs. Boc-Val-Leu-Lys-AMC acetate acetate has also been used to study the effect of certain drugs on the body, as well as to study the biochemical and physiological effects of certain drugs. Boc-Val-Leu-Lys-AMC acetate acetate has been used to study the effects of various compounds on the body, as well as to study the biochemical and physiological effects of certain drugs.
Propriétés
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNLWBGYYDEHG-RCLJCAKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-val-leu-lys-amc acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

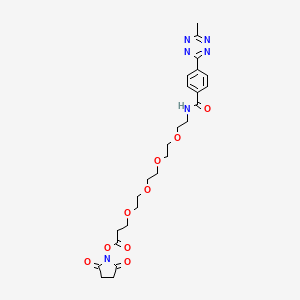
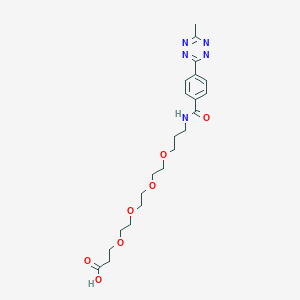

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

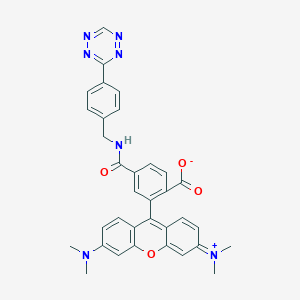
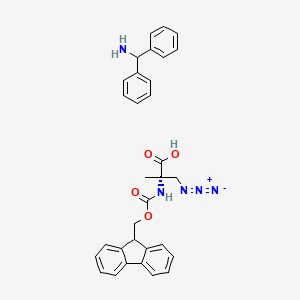
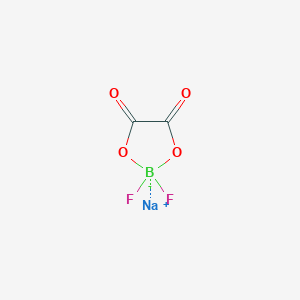
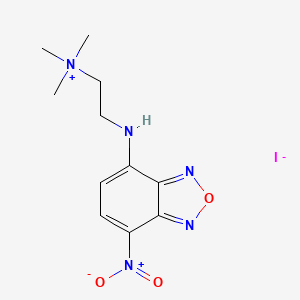
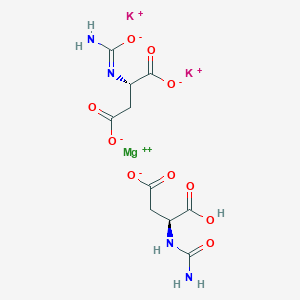
2, min. 95%](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine hydrochloride](/img/structure/B6291222.png)
![tert-Butyl (7R)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B6291224.png)
